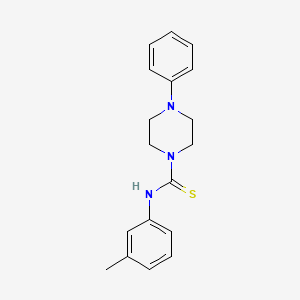![molecular formula C20H25N3O2 B5834928 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining attention in scientific research. MPAA is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Its unique structure and properties make it a promising candidate for various applications in the field of pharmacology.
作用機序
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood. However, studies have suggested that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to modulate various signaling pathways involved in cancer progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been found to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and pain. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer metastasis.
実験室実験の利点と制限
One of the advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to be stable under various conditions, making it easier to handle and store. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several areas of research that could be explored further with regards to N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide. Another direction is the investigation of the potential synergistic effects of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide with other anti-cancer drugs or therapies. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide and to identify potential biomarkers of its activity.
合成法
The synthesis of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a multi-step process that includes the reaction of 2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied extensively for its potential use as a therapeutic agent. Research has shown that N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
特性
IUPAC Name |
N-[4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)19-5-3-4-6-20(19)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGLMPZLRBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
